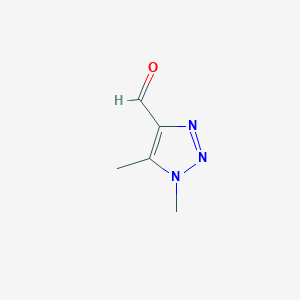
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde
描述
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two methyl groups at positions 1 and 5, and an aldehyde group at position 4. It is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
Target of Action
1,5-Disubstituted 1,2,3-triazoles, such as 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, have been tested as inhibitors of Rho GTPases . Rho GTPases play a crucial role in hyperproliferative and neoplastic diseases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis .
Mode of Action
The interaction of this compound with its targets involves the inhibition of Rho GTPases, specifically Rac and Cdc42 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell signaling pathways .
Biochemical Pathways
The inhibition of Rho GTPases by this compound affects various biochemical pathways. These pathways are involved in cell proliferation and migration, both of which are critical processes in the development and progression of cancer .
Result of Action
The primary result of the action of this compound is the inhibition of Rho GTPases, leading to disruption of cell signaling pathways . This disruption can potentially inhibit the proliferation and migration of cancer cells .
准备方法
The synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,5-dimethyl-1H-1,2,3-triazole with formylating agents can yield the desired aldehyde. Industrial production often employs optimized conditions to maximize yield and purity, such as the use of catalysts and controlled reaction environments .
化学反应分析
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of materials with specific properties, such as polymers and dyes
相似化合物的比较
1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.
4,5-Dicyano-1,2,3-triazole: A derivative with cyano groups that exhibits distinct reactivity and applications.
1H-Indole-3-carbaldehyde: A structurally similar compound with an indole ring instead of a triazole, used in different contexts
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications.
属性
IUPAC Name |
1,5-dimethyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4-5(3-9)6-7-8(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPKWJMGRCUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















